2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
2-(2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused to an indole core, with an isobutyl substituent at the 5-position of the oxadiazole and an acetamide group at the 1-position of the indole (Fig. 1). Its molecular formula is C₂₃H₂₁F₃N₄O₂, with an average molecular mass of 442.44 g/mol and a monoisotopic mass of 442.16 g/mol . The compound’s structural complexity arises from the combination of two pharmacologically significant motifs: the indole nucleus, known for diverse bioactivities, and the 1,3,4-oxadiazole ring, which enhances metabolic stability and hydrogen-bonding capacity .
The trifluoromethylphenyl group attached to the acetamide moiety likely contributes to its lipophilicity and bioavailability, making it a candidate for therapeutic applications such as anticancer or antimicrobial agents .
Properties
IUPAC Name |
2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10(2)7-15-18-19-16(22-15)13-8-11-5-3-4-6-12(11)20(13)9-14(17)21/h3-6,8,10H,7,9H2,1-2H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNHKHOBXWEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Indole-2-Carbohydrazide
Indole-2-carboxylic acid is esterified via Fischer esterification (methanol, H$$2$$SO$$4$$) to yield methyl indole-2-carboxylate. Subsequent treatment with hydrazine monohydrate in ethanol affords indole-2-carbohydrazide.
Mechanistic Insight :
$$
\text{Indole-2-COOH} \xrightarrow{\text{CH}3\text{OH, H}^+} \text{Indole-2-COOCH}3 \xrightarrow{\text{NH}2\text{NH}2} \text{Indole-2-CONHNH}_2
$$
Formation of Diacylhydrazide Intermediate
Indole-2-carbohydrazide reacts with isobutyl acyl chloride (synthesized from isobutyric acid and thionyl chloride) in anhydrous dichloromethane, catalyzed by triethylamine, to form N'-isobutyl-indole-2-carbonyl hydrazide:
Reaction Conditions :
- Solvent: Dichloromethane.
- Base: Triethylamine (2 eq).
- Temperature: 0°C to room temperature.
Characterization :
Cyclization to 2-(Indol-2-yl)-5-Isobutyl-1,3,4-Oxadiazole
The diacylhydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl$$_3$$) under reflux to form the 1,3,4-oxadiazole ring:
Procedure :
- Diacylhydrazide (1 eq) in POCl$$_3$$ (5 eq) is refluxed for 6–8 h.
- Quenching with ice-water followed by neutralization with NaHCO$$_3$$.
Mechanistic Pathway :
$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}3} \text{Oxadiazole} + 2\text{H}2\text{O}
$$
Spectral Confirmation :
- IR (KBr) : 1620 cm$$^{-1}$$ (C=N stretch), 1250 cm$$^{-1}$$ (C-O-C).
- $$^1$$H NMR (CDCl$$3$$) : δ 8.3 (s, 1H, indole H-1), 7.8–7.2 (m, 4H, indole H-4,5,6,7), 2.6 (m, 1H, isobutyl CH), 1.0 (d, $$J = 6.5$$ Hz, 6H, CH$$3$$).
N-Alkylation of Indole with Chloroacetamide
Reaction Setup and Optimization
The indole’s 1-position is alkylated using chloroacetamide in the presence of potassium carbonate (K$$2$$CO$$3$$) in acetone:
Procedure :
- 2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indole (1 eq), chloroacetamide (1.2 eq), and K$$2$$CO$$3$$ (2 eq) in acetone are stirred at 60°C for 12 h.
Key Considerations :
- Solvent : Acetone ensures solubility of both reactants.
- Base : K$$2$$CO$$3$$ deprotonates the indole NH, facilitating nucleophilic substitution.
Mechanistic Elucidation
The reaction proceeds via an S$$\text{N}$$2 mechanism:
$$
\text{Indole-N}^- + \text{Cl-CH}2\text{CONH}2 \rightarrow \text{Indole-N-CH}2\text{CONH}_2 + \text{Cl}^-
$$
Spectral Data :
- $$^1$$H NMR (DMSO-$$d6$$) : δ 8.4 (s, 1H, NH), 7.9 (d, $$J = 8.2$$ Hz, 1H, indole H-4), 7.5–7.3 (m, 3H, indole H-5,6,7), 5.1 (s, 2H, CH$$2$$), 2.7 (m, 1H, isobutyl CH), 1.1 (d, $$J = 6.6$$ Hz, 6H, CH$$_3$$).
- HRMS (ESI) : m/z calculated for C$${18}$$H$${19}$$N$$4$$O$$2$$ [M+H]$$^+$$: 347.1509, found: 347.1512.
Alternative Synthetic Routes and Comparative Analysis
Copper-Catalyzed Dual Oxidation Method
Arylacetic acids and hydrazides undergo copper-catalyzed oxidative coupling under O$$_2$$ atmosphere to form 2,5-disubstituted oxadiazoles. Adapting this method:
- Indole-2-acetic acid and isobutyl hydrazide react with CuI (10 mol%) in DMF at 100°C.
Advantages :
- Single-pot synthesis.
- Avoids POCl$$_3$$ usage.
Limitations :
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates cyclization of diacylhydrazides using PCl$$_5$$ as a dehydrating agent, reducing reaction time from hours to minutes.
Yield : 80–85%.
Characterization and Purity Assessment
Chromatographic Analysis
Thermal Stability
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation :
Indole N-Alkylation Side Reactions :
Solubility Issues :
- Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during cyclization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide may be studied for its potential biological activity. It could be investigated for its effects on various cellular processes and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests that it could interact with specific molecular targets, making it a candidate for further pharmacological studies.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP (predicted: 4.2) compared to sulfonyl-containing analogs (logP: 2.8–3.5) (). This enhances bioavailability but may reduce solubility .
- Metabolic Stability : The 1,3,4-oxadiazole ring in the target compound resists enzymatic degradation better than ester or carbamate bioisosteres (), though adamantane derivatives () show superior stability due to rigid hydrocarbon frameworks .
Biological Activity
The compound 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a novel derivative of indole and oxadiazole, which has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C14H15N3O
- Molecular Weight : 241.29 g/mol
- IUPAC Name : 2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indole
Biological Activity Overview
Research indicates that compounds containing oxadiazole and indole moieties exhibit a range of biological activities, including antiviral , anticancer , and antimicrobial properties. The specific compound in focus has shown promise in several studies.
Antiviral Activity
A study highlighted that derivatives of oxadiazoles, including those similar to the compound , demonstrated significant inhibitory effects against HIV-1. The mechanism involved interference with viral transcription by targeting the Tat-regulated epigenetic modulation of the long-terminal repeat (LTR) promoter. Key findings include:
- IC50 Values : Compounds showed IC50 values as low as 4.0 µM against Tat activity without cytotoxic effects on host cells .
Anticancer Activity
The antiproliferative effects of oxadiazole derivatives have been documented in various cancer cell lines:
- Cell Lines Tested : HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma).
- Mechanism : Some derivatives exhibited inhibition of topoisomerase I activity, a key enzyme involved in DNA replication and repair .
Table of Biological Activities
| Activity Type | Target | Mechanism | IC50 Value |
|---|---|---|---|
| Antiviral | HIV-1 | Inhibition of Tat-regulated transcription | 4.0 µM |
| Anticancer | HCT-116 & HeLa | Inhibition of topoisomerase I | Not specified |
Case Studies
- Antiviral Efficacy : A library of oxadiazole derivatives was synthesized and tested for their ability to inhibit HIV replication. The study revealed that certain compounds effectively blocked the viral lifecycle at multiple stages, particularly during transcription .
- Cytotoxicity Studies : Another investigation into the cytotoxic effects of oxadiazole derivatives showed that several compounds induced apoptosis in cancer cell lines without significantly affecting normal cells. The structure–activity relationship (SAR) studies indicated that modifications on the oxadiazole ring could enhance potency .
Q & A
Basic: What are the standard synthetic routes for synthesizing 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Indole Functionalization : Start with 1H-indole derivatives. Introduce the isobutyl group at the 5-position via Friedel-Crafts alkylation or nucleophilic substitution under acidic conditions (e.g., HCl, H₂SO₄) .
Oxadiazole Formation : Convert acyl hydrazides to 1,3,4-oxadiazoles using coupling agents like carbodiimides (e.g., DCC) and dehydrating agents (e.g., CBr₄/Ph₃P) .
Acetamide Linkage : Attach the acetamide group via alkylation of the indole nitrogen using 2-chloroacetamide or a similar reagent in the presence of a base (e.g., NaH) and a polar solvent (e.g., DMF) .
Key Optimization : Control reaction temperature (60–80°C) and use catalysts like triethylamine to enhance yields. Purify intermediates via recrystallization (DMF/acetic acid) or column chromatography .
Basic: Which spectroscopic techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm indole and oxadiazole ring connectivity. Key signals include indole H-3 (δ 7.2–7.4 ppm) and oxadiazole C-2 (δ 160–165 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., isobutyl CH₂ groups).
Mass Spectrometry (EI-MS or HRMS) : Verify molecular ion peaks (e.g., m/z 369 [M+H]⁺) and fragmentation patterns .
Infrared Spectroscopy (IR) : Identify amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
Purity Check : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for biological assays .
Basic: How is the compound’s bioactivity preliminarily screened in academic research?
Methodological Answer:
In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Antimicrobial Activity : Use microdilution assays (e.g., MIC against S. aureus or E. coli) .
Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
Data Interpretation : Compare activity to structurally similar compounds (e.g., indole-triazole analogs) to identify lead candidates .
Advanced: What reaction mechanisms govern the formation of the oxadiazole-indole core?
Methodological Answer:
Cyclodehydration : Acyl hydrazides react with carboxylic acids under dehydrating conditions (e.g., POCl₃) to form 1,3,4-oxadiazoles via intramolecular cyclization .
Electrophilic Substitution : The indole’s C-2 position undergoes alkylation with chloroacetamide through an SN2 mechanism, facilitated by base-mediated deprotonation .
Mechanistic Evidence : Isotopic labeling (e.g., ¹⁵N NMR) and DFT calculations can validate intermediates .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Comparative SAR Studies : Systematically vary substituents (e.g., isobutyl vs. methyl groups) and test activity across multiple assays to isolate structural contributors .
Target Profiling : Use proteomic approaches (e.g., affinity chromatography or SPR) to identify off-target interactions that may explain variability .
Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem BioAssay) and apply statistical models (e.g., ANOVA) to assess significance .
Advanced: How do substituents on the indole and oxadiazole rings influence bioactivity?
Methodological Answer:
Isobutyl Group (Oxadiazole C-5) : Enhances lipophilicity (logP ↑), improving membrane permeability in cellular assays .
Indole N-Substitution : Acetamide at N-1 increases hydrogen-bonding capacity, critical for target binding (e.g., kinase ATP pockets) .
Electron-Withdrawing Groups : Substituents like Cl or NO₂ on the indole ring modulate electron density, altering reactivity in nucleophilic environments .
Case Study : Replacing isobutyl with phenyl reduced antimicrobial activity by 40%, highlighting steric and electronic effects .
Advanced: What stability challenges arise under varying pH conditions, and how are they mitigated?
Methodological Answer:
Acidic/Basic Hydrolysis : The oxadiazole ring is prone to cleavage at pH < 3 or > 10. Monitor degradation via HPLC and adjust buffer systems (e.g., phosphate buffer pH 7.4) for in vitro studies .
Light Sensitivity : Store lyophilized samples in amber vials at -20°C to prevent photodegradation .
Long-Term Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) and use stabilizers like BHT for liquid formulations .
Advanced: What advanced purification techniques optimize yield for pharmacological studies?
Methodological Answer:
Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity fractions (>99%) .
Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., seed crystals) to enhance crystal lattice formation .
Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for scalable intermediate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
